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4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine

Catalog No.
S850512
CAS No.
1704121-26-5
M.F
C11H13BrFNO3S
M. Wt
338.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morph...

CAS Number

1704121-26-5

Product Name

4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine

IUPAC Name

4-(5-bromo-4-fluoro-2-methylphenyl)sulfonylmorpholine

Molecular Formula

C11H13BrFNO3S

Molecular Weight

338.2 g/mol

InChI

InChI=1S/C11H13BrFNO3S/c1-8-6-10(13)9(12)7-11(8)18(15,16)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3

InChI Key

JDOJMFLJBYRZQX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)Br)F

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)Br)F

    Organic Synthesis

      Field: Organic chemistry.

      Summary: serves as a valuable building block in organic synthesis.

      Methods: A radical approach is employed for protodeboronation of 1°, 2°, and 3° alkyl boronic esters.

      Results: This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. It has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol.

    Other Applications

      Field: Not specified.

      Summary: The compound’s versatility suggests potential in various research areas.

      Methods: Context-dependent.

4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine is a sulfonamide compound characterized by the presence of a morpholine ring and a sulfonyl group attached to a bromo-fluoro-substituted aromatic ring. Its chemical formula is C_{12}H_{12BrFNO_2S and it features a morpholine moiety, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound exhibits unique structural properties due to the combination of halogen substituents and the sulfonyl group, which can influence its reactivity and biological activity.

There is no current information available on the mechanism of action of this compound.

  • Bromo and fluoro substituents can be slightly irritating.
  • The compound may have low to moderate toxicity depending on the overall structure.

The chemical reactivity of 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine can be attributed to its sulfonyl group, which can participate in various nucleophilic substitution reactions. Typical reactions include:

  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitutions, allowing for the introduction of various nucleophiles.
  • Pummerer Reactions: These reactions involve the transformation of sulfoxides into sulfides or other products through nucleophilic attack on sulfur or adjacent carbon atoms .
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and fluorine can enhance the electrophilicity of the aromatic ring, facilitating further substitution reactions.

Compounds containing sulfonamide groups often exhibit significant biological activity. 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine may possess antimicrobial properties, as many sulfonamides are known for their effectiveness against bacterial infections. Additionally, the specific halogen substitutions may enhance its potency or selectivity against certain biological targets.

The synthesis of 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine typically involves:

  • Formation of the Sulfonamide: The reaction between a morpholine derivative and a sulfonyl chloride derived from 5-bromo-4-fluoro-2-methylphenol.
  • Nucleophilic Substitution: Utilizing nucleophiles to attach to the sulfonyl carbon, forming the final product.
  • Purification: Crystallization or chromatography techniques are often employed to purify the synthesized compound.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its possible antimicrobial properties.
  • Chemical Research: As a reagent in synthetic organic chemistry for further functionalization or as an intermediate in complex molecule synthesis.

Studies on the interactions of 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine with biological macromolecules (like proteins and nucleic acids) can provide insights into its mechanism of action. Such studies often involve:

  • Binding Affinity Tests: To determine how effectively this compound interacts with specific targets.
  • Inhibition Studies: To assess its potential as an inhibitor in biochemical pathways.

Several compounds share structural similarities with 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine, including:

Compound NameStructure CharacteristicsBiological Activity
4-(Bromophenylsulfonyl)morpholineContains bromine but lacks fluorineAntimicrobial
5-Fluoro-2-methylbenzenesulfonamideSimilar aromatic structure; different substituentsAntimicrobial
3-(Trifluoromethyl)benzenesulfonamideFluorinated but lacks brominePotential anticancer activity

Uniqueness

The uniqueness of 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine lies in its specific combination of bromine and fluorine substituents on the aromatic ring, which may enhance its biological activity compared to other similar compounds. The presence of both halogens could lead to unique interactions with biological targets, potentially resulting in improved efficacy or selectivity.

Sulfonyl morpholine derivatives represent a class of heterocyclic compounds where a morpholine ring is attached to a sulfonyl group. Morpholine itself is a six-membered saturated ring containing one oxygen and one nitrogen atom, known for its balanced lipophilicity and electron-deficient nature due to the oxygen’s inductive effect. Sulfonyl morpholines are prominent in medicinal chemistry due to their ability to enhance drug-like properties, such as solubility and metabolic stability. These derivatives often serve as intermediates in the synthesis of bioactive molecules, leveraging the morpholine scaffold’s ability to participate in hydrogen bonding and hydrophobic interactions.

Significance of Halogenated Aromatic Sulfonamides in Organic Chemistry

Halogenated aromatic sulfonamides, such as 4-((5-bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine, are critical in organic synthesis due to the electronic and steric effects introduced by halogen substituents. Bromine and fluorine atoms enhance the reactivity of aromatic rings through electron-withdrawing effects, facilitating C–H activation and cross-coupling reactions. These substituents also improve the metabolic stability and target-binding affinity of sulfonamide derivatives, making them valuable in drug discovery. For instance, bromine’s high electronegativity and fluorine’s ability to participate in hydrogen bonding are exploited in designing enzyme inhibitors and receptor ligands.

Research Scope and Objectives for 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine

This compound is primarily investigated for its synthetic versatility and potential as a building block in medicinal chemistry. Key objectives include:

  • Optimization of Synthetic Routes: Developing efficient methods to introduce the sulfonyl group to morpholine while preserving the bromine and fluorine substituents.
  • Functionalization Studies: Exploring reactions at the α-amine position of morpholine or the aromatic ring to generate diverse derivatives.
  • Biological Activity Profiling: Assessing the compound’s utility in modulating enzyme activity or receptor interactions, leveraging the morpholine scaffold’s pharmacokinetic advantages.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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